molecular formula C19H16N4S B2371806 5-(4-methylphenyl)-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 726160-12-9

5-(4-methylphenyl)-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No. B2371806
M. Wt: 332.43
InChI Key: JZBUVSQMZBERPX-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as thienopyrimidines. Thienopyrimidines are compounds containing a thiophene ring fused to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene and pyrimidine rings, along with the phenyl and pyridine substituents. The exact structure would depend on the positions of these substituents on the rings .


Chemical Reactions Analysis

As a thienopyrimidine, this compound could potentially participate in various chemical reactions. These could include electrophilic substitution on the thiophene or pyrimidine rings, or reactions at the nitrogen atoms of the pyrimidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms could make it a potential hydrogen bond donor or acceptor. The aromatic rings could contribute to its lipophilicity .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Thienopyrimidines are a class of compounds of interest in medicinal chemistry, and new derivatives are continually being synthesized and tested for various biological activities. Future research could potentially explore the biological activity of this specific compound, or use it as a starting point for the synthesis of new derivatives .

properties

IUPAC Name

5-(4-methylphenyl)-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4S/c1-13-5-7-14(8-6-13)16-11-24-19-17(16)18(22-12-23-19)21-10-15-4-2-3-9-20-15/h2-9,11-12H,10H2,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBUVSQMZBERPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-methylphenyl)-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine

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